6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a bromoacetyl group attached to the quinolinone core, which imparts unique chemical properties and reactivity. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate precursors, such as aniline derivatives and β-ketoesters, under acidic or basic conditions.
Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced by reacting the quinolinone core with bromoacetyl bromide in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromoacetyl group to other functional groups, such as alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Biology: It is used as a probe to study biological processes and to identify molecular targets.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.
Industrial Applications: It serves as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(2-Bromoacetyl)-2H-chromen-2-one: Another bromoacetyl derivative with a coumarin core, known for its biological activities.
3-(2-Bromoacetyl)-2H-chromen-2-one: A related compound with a different substitution pattern, used in the synthesis of heterocyclic systems.
Uniqueness
6-(2-Bromoacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific quinolinone core and bromoacetyl group, which confer distinct chemical reactivity and biological properties
Properties
IUPAC Name |
6-(2-bromoacetyl)-1-methyl-3,4-dihydroquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-14-10-4-2-9(11(15)7-13)6-8(10)3-5-12(14)16/h2,4,6H,3,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPMMYCVEVGXBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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